molecular formula C30H44O9 B1254313 Casearin D

Casearin D

Cat. No. B1254313
M. Wt: 548.7 g/mol
InChI Key: UPJCAOKQHBUOLB-IDSOFMBTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Casearin D is a natural product found in Casearia sylvestris with data available.

Scientific Research Applications

Antitumor Potential

Casearin D, a compound isolated from Casearia sylvestris, has shown significant antitumor potential. Araújo et al. (2017) explored the behavioral effects of casearins, including Casearin X, which is similar to Casearin D, finding probable anxiolytic actions without sedative effects, suggesting implications in neurological contexts (Araújo et al., 2017). Ferreira et al. (2017) demonstrated that Casearin D significantly inhibited the clonogenic capacity of HepG2 cells, indicating its antiproliferative activity. This effect was associated with the reduction of ERK phosphorylation and cyclin D1 expression levels (Ferreira et al., 2017).

Cytotoxic Effects in Leukemia Cells

Casearin D also exhibits cytotoxic effects in leukemia cells, primarily through apoptosis. Ferreira et al. (2010) found that Casearin X (closely related to Casearin D) was the most active compound in inducing cytotoxicity against leukemia cell lines (Ferreira et al., 2010).

Metabolism and Bioavailability

Moreira da Silva et al. (2018) characterized the metabolism of Casearin X by rat and human liver microsomes, which is crucial for understanding the pharmacokinetics of Casearin D. Their findings suggest that Casearin X is susceptible to first-pass metabolism, which might impact the antitumor activity when administered orally (Moreira da Silva et al., 2018).

Chemopreventive Effect

A study by Prieto et al. (2013) assessed the chemopreventive effect of Casearin B (related to Casearin D) against DNA damage. They found that it protected DNA from damage at low concentrations and was antioxidant, suggesting potential in cancer prevention (Prieto et al., 2013).

properties

Molecular Formula

C30H44O9

Molecular Weight

548.7 g/mol

IUPAC Name

[(1S,3R,5R,6aS,7S,8S,9R,10R,10aS)-1-acetyloxy-3-butanoyloxy-5,10-dihydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-9-yl] butanoate

InChI

InChI=1S/C30H44O9/c1-8-11-23(33)37-25-18(5)29(7,14-13-17(4)10-3)22-16-20(32)15-21-27(38-24(34)12-9-2)39-28(36-19(6)31)30(21,22)26(25)35/h10,13,15,18,20,22,25-28,32,35H,3,8-9,11-12,14,16H2,1-2,4-7H3/b17-13+/t18-,20+,22+,25-,26+,27+,28-,29-,30-/m1/s1

InChI Key

UPJCAOKQHBUOLB-IDSOFMBTSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1[C@H]([C@@]([C@@H]2C[C@H](C=C3[C@@]2([C@H]1O)[C@@H](O[C@@H]3OC(=O)CCC)OC(=O)C)O)(C)C/C=C(\C)/C=C)C

Canonical SMILES

CCCC(=O)OC1C(C(C2CC(C=C3C2(C1O)C(OC3OC(=O)CCC)OC(=O)C)O)(C)CC=C(C)C=C)C

synonyms

casearin D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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